molecular formula C26H24O4 B4613426 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B4613426
M. Wt: 400.5 g/mol
InChI Key: OIYOORVPECWUBU-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C26H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of boronic esters as protective groups in carbohydrate chemistry has been explored for selective functionalization of glycoside substrates, which can be applied in the synthesis of chromen-2-one derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds.

Scientific Research Applications

3-Benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one include other chromen-2-one derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-benzyl-7-[(2-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-17-21-13-14-23(29-16-20-11-7-8-12-24(20)28-3)18(2)25(21)30-26(27)22(17)15-19-9-5-4-6-10-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOORVPECWUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
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3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

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